molecular formula C18H23N9O4S3 B1668865 Cefotiam dihydrochloride CAS No. 66309-69-1

Cefotiam dihydrochloride

Cat. No. B1668865
CAS RN: 66309-69-1
M. Wt: 525.6 g/mol
InChI Key: QYQDKDWGWDOFFU-IUODEOHRSA-N
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Description

Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. Cefotiam is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .

Scientific Research Applications

Cefotiam has a wide range of scientific research applications, including:

Mechanism of Action

Cefotiam exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis. This inhibition occurs through cefotiam’s affinity for penicillin-binding proteins (PBPs), which are critical for the formation of the bacterial cell wall. By binding to these proteins, cefotiam disrupts the cell wall synthesis process, leading to bacterial cell death .

Safety and Hazards

Cefotiam dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Cefotiam dihydrochloride plays a crucial role in biochemical reactions by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . It interacts with penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the formation of cross-links between peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria by disrupting the integrity of the cell wall . This disruption can lead to changes in cellular metabolism and the activation of stress response pathways in bacteria.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This binding inhibits the final cross-linking stage of peptidoglycan production, preventing the formation of a stable cell wall . The inhibition of cell wall synthesis leads to the weakening and eventual lysis of the bacterial cell. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in the development of bacterial resistance, which can reduce its efficacy . Additionally, prolonged use of this compound may lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively treats bacterial infections by inhibiting cell wall synthesis . At higher doses, it may cause toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects observed in animal studies indicate that there is a dose-dependent relationship between this compound and its efficacy and toxicity .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, which contributes to its stability and effectiveness . The primary metabolic pathway involves renal excretion, with the compound being filtered and excreted by the kidneys . This pathway ensures that this compound remains active in the body for an extended period, allowing it to exert its antibacterial effects .

Transport and Distribution

This compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% . It is distributed throughout the body, with a volume of distribution that is 2 to 3 times higher than that of most other cephalosporins . The compound is transported in the bloodstream and can penetrate various tissues, including the respiratory tract, skin, and soft tissues . This distribution allows this compound to effectively target and treat bacterial infections in different parts of the body .

Subcellular Localization

This compound primarily localizes to the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located on the inner membrane of the bacterial cell wall . By binding to these proteins, this compound inhibits cell wall synthesis and induces cell lysis . The subcellular localization of this compound is critical for its effectiveness as an antibiotic, as it ensures that the compound reaches its target site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefotiam can be synthesized through several methods. One common method involves the reaction of 7-aminocephalosporanic acid (7-ACA) with various reagents. For example, 7-ACA can be reacted with 2-amino-4-thiazolyl acetic acid to form cefotiam. The reaction typically involves the use of solvents such as acetonitrile and water, and the pH is controlled using triethylamine .

Industrial Production Methods

In industrial settings, cefotiam hydrochloride is often prepared for injection. The process involves dissolving egg lecithin and cholesterol in anhydrous alcohol, followed by the addition of a buffer solution. The mixture is then filtered and hydrated to form blank liposomes. Cefotiam and other agents are added to the liposomes, and the mixture is cooled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cefotiam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cefotiam include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of cefotiam depend on the specific reaction conditions. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted cefotiam compounds .

Comparison with Similar Compounds

Cefotiam is part of the cephalosporin class of antibiotics, which includes several similar compounds:

Cefotiam is unique in its specific activity profile and pharmacokinetic properties, making it suitable for certain clinical applications where other cephalosporins may not be as effective .

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDKDWGWDOFFU-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022763
Record name Cefotiam
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URL https://comptox.epa.gov/dashboard/DTXSID6022763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Soluble, 1.29e+00 g/L
Record name Cefotiam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefotiam
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CAS RN

61622-34-2, 66309-69-1
Record name Cefotiam
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Record name Cefotiam [INN:BAN]
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Record name Cefotiam
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Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
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Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
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Record name CEFOTIAM
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Record name Cefotiam
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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